molecular formula C15H16N2O4S2 B2363186 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922133-31-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2363186
CAS No.: 922133-31-1
M. Wt: 352.42
InChI Key: BZWBMZCBCLFBCO-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide derivatives have shown promise in antimicrobial applications. Research has indicated that these compounds exhibit significant activities against various bacterial and fungal strains. This was demonstrated through the synthesis and antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes (Babu, Pitchumani, & Ramesh, 2013).

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, a category to which the compound belongs, have been studied for their potential utility as topically active inhibitors of ocular carbonic anhydrase. This has implications for the treatment of glaucoma. In particular, specific derivatives like 6-hydroxybenzo[b]thiophene-2-sulfonamide have been identified as potent ocular hypotensive agents (Graham et al., 1989).

Role in Carbonic Anhydrase Inhibition

The compound's structural class, primarily sulfonamides, has been found to play a crucial role in enabling ring construction for [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, making them relevant in therapeutic contexts (Sapegin et al., 2018).

Antimalarial and Potential COVID-19 Applications

Recent studies have explored the reactivity of similar sulfonamide derivatives, examining their antimalarial activity and potential utility against COVID-19. This includes computational calculations and molecular docking studies, indicating the promise of these compounds in treating infectious diseases (Fahim & Ismael, 2021).

Photophysical Properties

Studies have also focused on the synthesis and examination of the photophysical properties of compounds within this class. This includes research on compounds with fused oxazapolycyclic skeletons, which show strong blue emissions, indicating potential applications in photophysical or optoelectronic domains (Petrovskii et al., 2017).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-15(2)9-21-12-6-5-10(8-11(12)16-14(15)18)17-23(19,20)13-4-3-7-22-13/h3-8,17H,9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWBMZCBCLFBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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